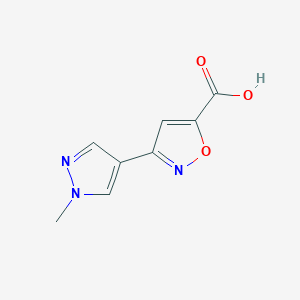

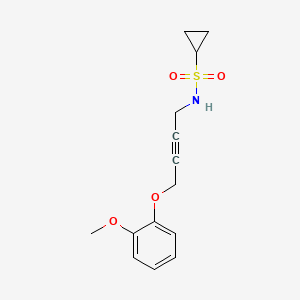

![molecular formula C10H10FN3OS B2652595 N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine CAS No. 2198504-67-3](/img/structure/B2652595.png)

N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine” is a compound that has been studied for its inhibitory effects on Mycobacterium tuberculosis bd oxidase . It is part of the thieno[3,2-d]pyrimidin-4-amine class of compounds .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amine derivatives is similar to those of purine, making them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amine derivatives have been found to inhibit Mycobacterium tuberculosis bd oxidase . This class of compounds can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound's synthesis and structural elucidation have been a focus of research due to its potential as a kinase inhibitor. For example, the complete crystal structure of a related compound, designed as a new inhibitor of CLK1 and DYRK1A kinases, was established, highlighting the importance of structural analysis in understanding biological mechanisms of action (J. Guillon et al., 2013).

Antimicrobial and Antitumor Activities

- Research has explored the antimicrobial and antitumor potentials of thieno[3,2-d]pyrimidin-4-amine derivatives. For instance, a study on the synthesis and antioxidant activity of derivatives showed significant radical scavenging abilities, hinting at possible therapeutic applications (Y Kotaiah et al., 2012).

- Another study synthesized novel N-arylpyrazole-containing enaminones, which were screened for cytotoxic effects against human breast and liver carcinoma cell lines, demonstrating the compound's relevance in cancer research (S. Riyadh, 2011).

Synthesis Techniques

- Microwave-assisted synthesis techniques have been applied to the efficient creation of thieno[3,2-d]pyrimidin-4-amine analogs, illustrating advancements in synthetic methodologies that could streamline the production of such compounds for further study (Yvonnick Loidreau et al., 2020).

Kinase Inhibition and Drug Development

- The compound's role in drug development, particularly as a kinase inhibitor, has been investigated. This research is critical for the development of targeted therapies for diseases such as cancer (C. Leung et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3OS/c11-6-3-15-4-8(6)14-10-9-7(1-2-16-9)12-5-13-10/h1-2,5-6,8H,3-4H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYZWFFWWZXRSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)NC2=NC=NC3=C2SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

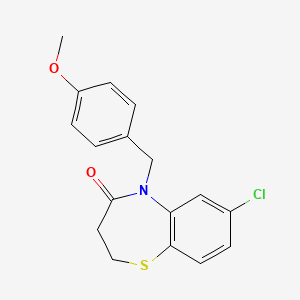

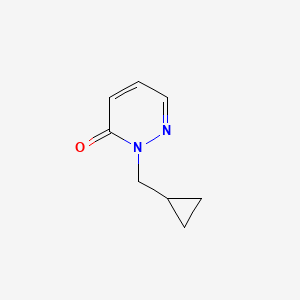

![5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2652517.png)

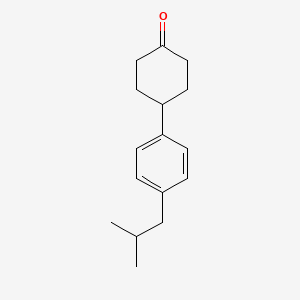

![3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2652519.png)

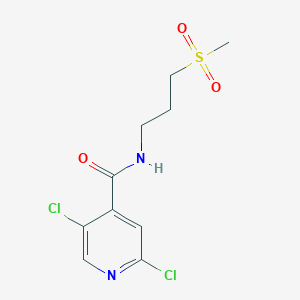

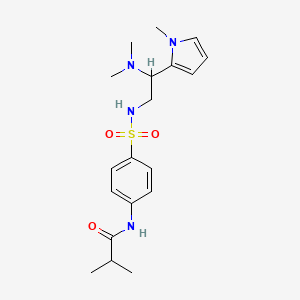

![1-(2,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2652521.png)

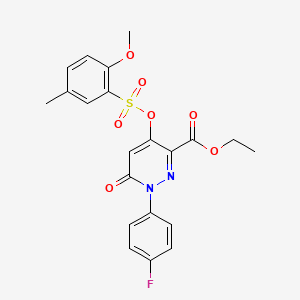

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2652532.png)

![N-(3-ethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2652533.png)

![cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol](/img/structure/B2652535.png)